Ammonium hexachloropalladate(IV)

Übersicht

Beschreibung

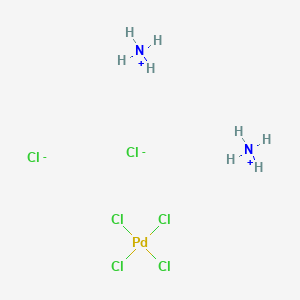

Ammonium hexachloropalladate(IV), or NH4PdCl6, is an inorganic compound composed of palladium, chlorine, and ammonium. It is a white, crystalline solid with a melting point of 827°C and a boiling point of 1350°C. It is a versatile compound with a wide range of applications in scientific research, including synthesis, catalysis, and spectroscopy.

Wissenschaftliche Forschungsanwendungen

Phase Transition Studies

Ammonium hexachloropalladate(IV) is significant in understanding phase transitions. For example, research demonstrates that with above 30% deuteration, ammonium hexachloropalladate undergoes a phase transition, with increasing transition temperature for pure (ND4)2PdCl6. This transition was studied using rotational tunnelling of NH4 and NH3D, revealing insights into the tunnelling matrix elements and the behavior of NH3D as a one-dimensional rotor. This study is crucial for understanding the complex phase transitions in such materials (Prager et al., 1999).

Synthesis of Immunomodulator Compounds

Ammonium hexachloropalladate(IV) also plays a role in the synthesis of immunomodulatory compounds. A notable study involves the microwave-assisted synthesis of the immunomodulator organotellurium compound Ammonium Trichloro(dioxoethylene-O,O′)tellurate (AS101), highlighting the efficiency and potential therapeutic applications of such processes (Vázquez-Tato et al., 2014).

Catalysis and Material Science

In material science, ammonium hexachloropalladate(IV) is a precursor for catalyst production. A study explored its use in obtaining metallic Pt by thermal decomposition, emphasizing its role in producing Pt on carbon for proton exchange membrane (PEM) fuel cells. This research underscores the compound's significance in catalysis and its potential in fuel cell technology (Verde et al., 2004).

Neutron Scattering Studies

Ammonium hexachloropalladate(IV) is also utilized in neutron scattering studies. An investigation into neutron Compton scattering in ammonium hexachloropalladate revealed important information about the electronic environment of protons and the role of proton-electron decoherence processes in such materials (Krzystyniak et al., 2007).

Chemical Analysis

It's used in chemical analysis, particularly in the study of the partition of zirconium (IV) between hydrochloric acid solutions and organic solutions. This application is essential for understanding the extraction mechanisms of zirconium and other metals, demonstrating the compound's role in analytical chemistry (Sato & Watanabe, 1970).

Safety and Hazards

Wirkmechanismus

Target of Action

Ammonium hexachloropalladate(IV) primarily targets Creatine kinase isoenzymes . These isoenzymes play a central role in energy transduction in tissues with large, fluctuating energy demands, such as skeletal muscle, heart, brain, and spermatozoa .

Mode of Action

Ammonium hexachloropalladate(IV) reversibly catalyzes the transfer of phosphate between ATP and various phosphogens (e.g., creatine phosphate) . This interaction with its targets leads to changes in energy transduction processes within the cell .

Biochemical Pathways

It is known that the compound’s interaction with creatine kinase isoenzymes can influence energy transduction pathways, particularly in tissues with high energy demands .

Biochemische Analyse

Biochemical Properties

Ammonium hexachloropalladate(IV) has the ability to form strong complexes with both inorganic and organic ligands . It can interact with functional groups of macromolecules, such as proteins or DNA .

Cellular Effects

Ammonium hexachloropalladate(IV) can disturb cellular equilibria and replace other essential ions . It can lead to strand breakage when binding to DNA and RNA .

Molecular Mechanism

The molecular mechanism of Ammonium hexachloropalladate(IV) involves its ability to form strong complexes with both inorganic and organic ligands . This allows it to interact with functional groups of macromolecules, such as proteins or DNA, leading to various biochemical reactions .

Metabolic Pathways

Ammonium hexachloropalladate(IV) may be involved in certain metabolic pathways

Eigenschaften

IUPAC Name |

diazanium;hexachloropalladium(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6ClH.2H3N.Pd/h6*1H;2*1H3;/q;;;;;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOLIPEAFAJNGJM-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].Cl[Pd-2](Cl)(Cl)(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl6H8N2Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Water or Solvent Wet Solid | |

| Record name | Palladate(2-), hexachloro-, ammonium (1:2), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

19168-23-1 | |

| Record name | Diammonium hexachloropalladate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019168231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palladate(2-), hexachloro-, ammonium (1:2), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diammonium hexachloropalladate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.943 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: How does ammonium hexachloropalladate(IV) interact with cellobiohydrolase I and what are the downstream effects?

A1: Ammonium hexachloropalladate(IV) inhibits the enzymatic activity of cellobiohydrolase I (CBH I) from Trichoderma reesei in an irreversible manner. [] The inhibition is dependent on the molar ratio of palladium to CBH I. At a 100:1 molar ratio (100 μM ammonium hexachloropalladate(IV) to 1 μM CBH I), only 10% of CBH I activity remains. [] This inhibition likely occurs through the binding of palladium to sulfur-containing residues like cysteine and cystine, potentially leading to their degradation and impacting the enzyme's structural integrity. [] This hypothesis is supported by several findings:

- Palladium-inhibited CBH I exhibits reduced thermal stability compared to the native enzyme. []

- Chemically modifying CBH I to attach pentaammine ruthenium(III) to specific histidine residues increases its susceptibility to palladium inhibition. []

- Ammonium hexachloropalladate(IV) can cleave the disulfide bond in Ellman's reagent, indicating its ability to interact with sulfur atoms. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Ethylbicyclo[2.2.1]hept-2-ene](/img/structure/B96753.png)

![1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidine](/img/structure/B96762.png)